molecular formula C15H16N2O2 B108037 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol CAS No. 72955-96-5

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol

Cat. No.: B108037
CAS No.: 72955-96-5
M. Wt: 256.3 g/mol
InChI Key: UUUATVREIARQHR-UHFFFAOYSA-N
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Description

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is a compound known for its significant pharmacological properties. It is a derivative of carbazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol typically involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with an appropriate amine. One common method includes the following steps :

    Reaction of 4-(oxiranylmethoxy)-9H-carbazole with an amine: This step involves the use of an aprotic organic solvent and a catalyst to facilitate the reaction.

    Debenzylation: The resultant compound undergoes catalytic hydrogenation to remove the benzyl group, yielding the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding alcohols or amines .

Scientific Research Applications

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its antihypertensive and antioxidant properties, making it a candidate for drug development.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects, such as reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Carvedilol: A well-known antihypertensive drug with a similar structure.

    Carbazole derivatives: Various derivatives of carbazole with different pharmacological properties.

Uniqueness

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with beta-adrenergic receptors and its potential antioxidant effects make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUATVREIARQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565058, DTXSID701266981
Record name 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-96-5, 143412-40-2
Record name 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72955-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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